![molecular formula C21H20N4O2 B2740862 N-(3,4-dimethylphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide CAS No. 1189952-03-1](/img/structure/B2740862.png)
N-(3,4-dimethylphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide
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Description
N-(3,4-dimethylphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide is a useful research compound. Its molecular formula is C21H20N4O2 and its molecular weight is 360.417. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethylphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethylphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
This compound has shown promising results against various bacterial strains. For instance, derivatives of this compound exhibited significant activity against S. Typhimurium and B. cereus , with one derivative surpassing the activity of ampicillin in inhibiting S. aureus . This suggests potential for development as a new class of antibacterial agents.
Anticancer Properties
Research indicates that certain derivatives can induce cell apoptosis in a dose-dependent manner and arrest cells in the G2/M phase of cell division . This is crucial for cancer treatment as it can halt the proliferation of cancer cells, making these derivatives potential candidates for anticancer drugs.
Tubulin Polymerization Inhibition
The compound’s derivatives have been found to inhibit the polymerization of tubulin . Tubulin is a protein that forms microtubules, which are essential for cell division. Inhibiting tubulin polymerization can prevent cancer cells from dividing, making it a valuable target for cancer therapy.
Anti-HIV Potential
Indole derivatives, including those related to the compound , have been explored for their anti-HIV properties. Molecular docking studies have been performed to assess their effectiveness against HIV-1 . This highlights the compound’s potential role in developing new treatments for HIV.
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-13-7-8-15(11-14(13)2)23-18(26)9-10-25-12-22-19-16-5-3-4-6-17(16)24-20(19)21(25)27/h3-8,11-12,24H,9-10H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCVMTBXCBWWIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCN2C=NC3=C(C2=O)NC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.